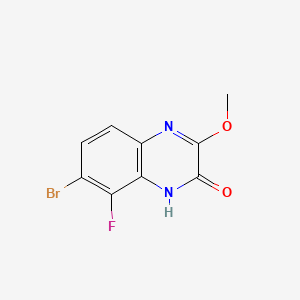
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: Starting with a suitable aromatic diamine and a diketone, the quinoxaline core can be formed through a condensation reaction.
Bromination and Fluorination:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction may produce dihydroquinoxalinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-8-fluoroquinoxalinone: Lacks the methoxy group but shares similar structural features.
8-Fluoro-3-methoxyquinoxalinone: Lacks the bromine atom but has similar properties.
7-Bromo-3-methoxyquinoxalinone: Lacks the fluorine atom but is structurally related.
Uniqueness
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the quinoxalinone core. This combination of functional groups may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H6BrFN2O2 |
|---|---|
Peso molecular |
273.06 g/mol |
Nombre IUPAC |
7-bromo-8-fluoro-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9-8(14)13-7-5(12-9)3-2-4(10)6(7)11/h2-3H,1H3,(H,13,14) |
Clave InChI |
WLBYJWBKQVMZIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=C(C=C2)Br)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


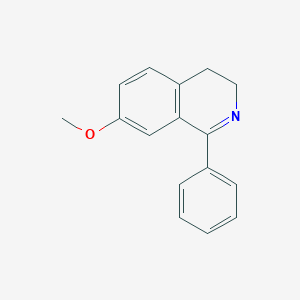

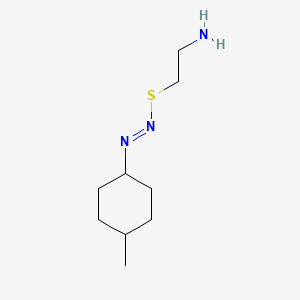
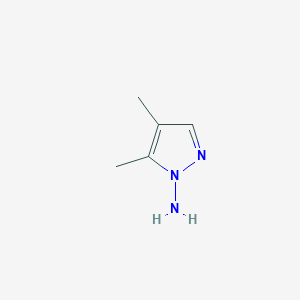
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
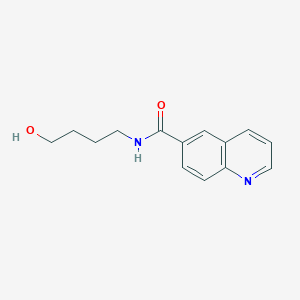
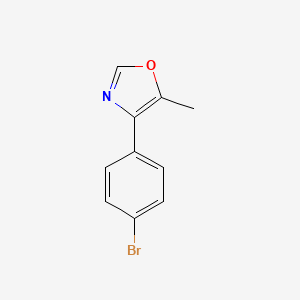
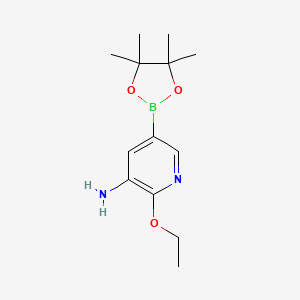

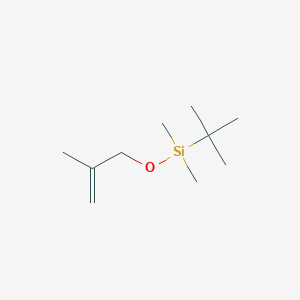
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
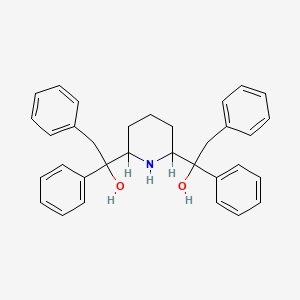

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
